molecular formula C23H24N2O4S B12363646 Eprosartan-d6

Eprosartan-d6

Cat. No.: B12363646
M. Wt: 430.6 g/mol
InChI Key: OROAFUQRIXKEMV-IZEJDGNWSA-N
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Description

Eprosartan-d6 is a deuterated form of Eprosartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to trace the drug’s behavior in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eprosartan-d6 involves the incorporation of deuterium atoms into the Eprosartan molecule. This is typically achieved through deuterium exchange reactions where hydrogen atoms in the Eprosartan molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The production is carried out under controlled conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Eprosartan-d6, like its non-deuterated counterpart, undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Eprosartan-d6 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Eprosartan-d6 functions by selectively blocking the binding of angiotensin II to the AT1 receptor. This action leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone. The overall effect is a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eprosartan-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in pharmacokinetic studies, offering more precise data on the drug’s behavior in the body compared to its non-deuterated counterparts .

Biological Activity

Eprosartan-d6 is a deuterated analog of Eprosartan, a selective angiotensin II receptor antagonist primarily used in the treatment of hypertension. The incorporation of deuterium in this compound enhances its pharmacokinetic properties and allows for more precise metabolic studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, and potential therapeutic applications.

This compound functions as a non-peptide angiotensin II receptor blocker (ARB) . It selectively inhibits the AT1 receptor, which mediates the effects of angiotensin II, including vasoconstriction, aldosterone secretion, and increased blood pressure. By blocking this receptor, this compound leads to vasodilation and a reduction in blood pressure.

Key Mechanisms:

  • Inhibition of Angiotensin II : this compound prevents angiotensin II from binding to its receptors, thereby reducing its hypertensive effects.
  • Renal Effects : Studies indicate that Eprosartan enhances renal plasma flow (RPF) and glomerular filtration rate (GFR) under hyperglycemic conditions, suggesting a role in renal vasodilation independent of systemic blood pressure changes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in tissues with a volume of distribution that supports its efficacy as an antihypertensive agent.
  • Metabolism : Metabolized primarily by the liver with minimal active metabolites.
  • Excretion : Excreted predominantly via urine.

The deuteration in this compound results in altered metabolic pathways, potentially leading to prolonged half-life and reduced clearance compared to its non-deuterated counterpart.

In Vitro Studies

Research has demonstrated that this compound exhibits similar binding affinity to the AT1 receptor as Eprosartan. However, its enhanced stability due to deuteration allows for more extended therapeutic effects with potentially fewer side effects.

In Vivo Studies

A study involving healthy subjects showed that administration of Eprosartan resulted in significant increases in renal plasma flow during hyperglycemic states. This effect was not observed in normoglycemic subjects, indicating that this compound may have a unique role in managing renal function under specific metabolic conditions .

Case Studies

  • Hypertension Management : A clinical trial demonstrated that patients treated with Eprosartan experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the drug's efficacy in both monotherapy and combination therapy settings .
  • Diabetic Nephropathy : Another study focused on diabetic patients indicated that Eprosartan improved renal outcomes by enhancing renal blood flow without adversely affecting GFR, suggesting protective effects against diabetic nephropathy .

Comparative Analysis

CompoundMechanismMain IndicationKey Findings
EprosartanAT1 receptor antagonistHypertensionSignificant BP reduction; renal protective effects
This compoundAT1 receptor antagonistHypertensionEnhanced pharmacokinetics; improved renal response under hyperglycemia

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i7D,8D,9D,10D,15D2

InChI Key

OROAFUQRIXKEMV-IZEJDGNWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H]

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O

Origin of Product

United States

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